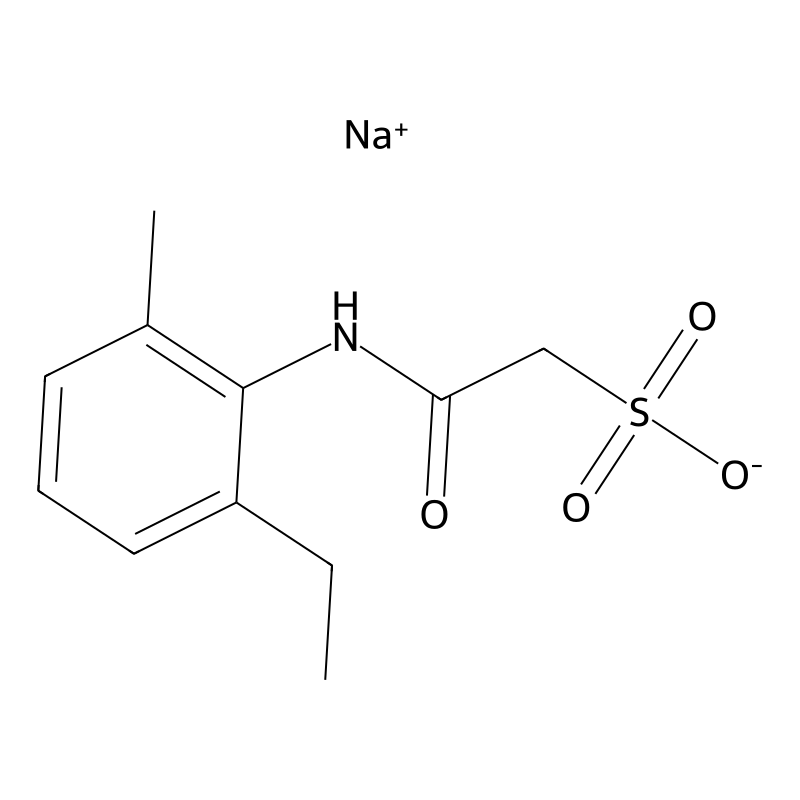

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by its sulfonate group, which imparts unique properties such as increased solubility in water and potential biological activity. The compound has a complex structure that includes an ethyl and methyl substituent on the aromatic ring, contributing to its chemical behavior and interactions. This compound is often studied in the context of herbicide metabolism, particularly as a metabolite of S-metolachlor, a widely used herbicide in agriculture .

Herbicide Activity

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate, also known by its common name S-Metolachlor, is a selective herbicide studied in scientific research for its weed control properties. S-Metolachlor belongs to the chloroacetanilide herbicide class and functions by inhibiting seed germination and root growth in susceptible plants PubChem: ). Research explores S-Metolachlor's application in various agricultural settings for controlling weeds that compete with crops ScienceDirect: .

Environmental Fate Studies

Scientific research investigates the environmental fate of S-Metolachlor, including its degradation pathways and potential impact on non-target organisms. Studies examine the breakdown of S-Metolachlor in soil and water to understand its persistence in the environment Journal of Agricultural and Food Chemistry: . Additionally, research explores the effect of S-Metolachlor on soil microbial communities and potential risks to beneficial insects like pollinators Archives of Environmental Contamination and Toxicology: ).

Analytical Methods Development

Research efforts focus on developing and improving analytical methods for detecting and quantifying S-Metolachlor in environmental samples. These methods are crucial for monitoring S-Metolachlor levels in soil, water, and food products to ensure food safety and environmental protection Journal of Chromatography A: .

Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate exhibits biological activity that is particularly relevant in the context of herbicide metabolism. As a metabolite of S-metolachlor, it may influence the herbicidal efficacy and environmental behavior of the parent compound. Studies have indicated that metabolites like this compound can retain some level of biological activity, potentially affecting non-target organisms in agricultural settings .

The synthesis of sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate typically involves chemical processes that introduce the sulfonate group to the 2-oxoethanesulfonate framework. While specific synthetic routes are not detailed in the available literature, it generally follows pathways similar to those used for synthesizing other sulfonated compounds. This may include reactions involving amines and sulfonic acid derivatives under controlled conditions to ensure proper functionalization .

This compound has applications primarily in agricultural chemistry, particularly in studies related to herbicide metabolism. Its role as a metabolite allows researchers to track the degradation pathways of herbicides like S-metolachlor in environmental samples. Furthermore, due to its solubility properties, it may be utilized in formulations that require effective dispersal in aqueous systems .

Interaction studies involving sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that this compound can interact with various enzymes and microbial communities in soil, influencing both its degradation rate and ecological impact. Understanding these interactions is crucial for assessing the environmental fate of herbicides and their metabolites .

Sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate shares structural similarities with several other sulfonated compounds. Below are some comparable compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| Sodium Metolachlor Ethanesulfonate | Directly related as a parent compound; widely used herbicide |

| Sodium Acetochlor Ethanesulfonate | Another herbicide metabolite; similar sulfonate structure |

| Sodium 2-(4-methylphenyl)amino-2-oxoethanesulfonate | Contains a different aromatic substituent; potential for different biological activity |

| Sodium 2-(3-bicyclo[2.2.1]heptanyl)-1,1,2,2-tetrafluoroethanesulfonic acid | Contains fluorinated groups; distinct physical properties |

The uniqueness of sodium 2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate lies in its specific substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological interactions compared to other sulfonated compounds.

The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature as sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate [1] [2]. This nomenclature reflects the complete structural framework of the molecule, indicating the presence of a sodium cation paired with an anionic sulfonate group attached to an ethanesulfonic acid backbone bearing an amide linkage to a substituted aniline derivative.

The compound is known by several synonyms in the scientific literature, including S-Metolachlor CGA 368208, which reflects its relationship to the herbicide metolachlor as a metabolite [3] [1] [4]. Additional systematic names include 2-(2-Ethyl-6-methyl-phenylcarbamoyl)-ethansulfonic acid sodium salt and Ethanesulfonic acid, 2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-, sodium salt [3] [1] [4]. The compound is also referenced in databases under the designation [(2-Ethyl-6-methyl-phenyl)-carbamoyl]-methanesulfonic acid sodium salt [5].

Molecular Formula and Structural Formula

The molecular formula of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is C₁₁H₁₄NNaO₄S [3] [1] [2]. This formula indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, one nitrogen atom, one sodium atom, four oxygen atoms, and one sulfur atom within the molecular structure.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CCC1=CC=CC(=C1NC(=O)CS(=O)(=O)[O-])C.[Na+] [1] [2]. The International Chemical Identifier string is InChI=1S/C11H15NO4S.Na/c1-3-9-6-4-5-8(2)11(9)12-10(13)7-17(14,15)16;/h4-6H,3,7H2,1-2H3,(H,12,13)(H,14,15,16);/q;+1/p-1 [1] [2]. The corresponding International Chemical Identifier Key is WWFKJLARXKHBKN-UHFFFAOYSA-M [1] [2].

The compound exists as an ionic salt consisting of a sodium cation and an organic anion containing both amide and sulfonate functional groups [2]. The anionic portion features a substituted benzene ring with ethyl and methyl substituents at the 2- and 6-positions relative to the aniline nitrogen, which is acylated with an ethanesulfonic acid derivative [1] [2].

Stereochemistry and Isomerism

The molecular structure of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate does not contain any chiral centers or stereogenic elements that would give rise to optical isomerism [1] [2]. The compound exists as a single constitutional isomer with the ethyl and methyl substituents positioned at the 2- and 6-positions of the aniline ring, respectively.

The substitution pattern on the aromatic ring creates a sterically hindered environment around the aniline nitrogen due to the ortho-positioning of both the ethyl and methyl groups [1] [2]. This steric arrangement influences the conformational preferences of the molecule and its interactions with other chemical species.

Rotational isomerism may occur around the amide bond connecting the aniline nitrogen to the ethanesulfonic acid moiety, potentially leading to restricted rotation under certain conditions [6]. The presence of the bulky substituents on the aromatic ring may further influence the preferred conformations of the molecule in solution.

Physicochemical Properties

Molecular Weight

The molecular weight of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate is precisely determined to be 279.29 grams per mole [3] [1] [2]. This value is calculated based on the atomic masses of the constituent elements within the molecular formula C₁₁H₁₄NNaO₄S. The molecular weight is consistent across multiple chemical databases and reference materials, confirming the accuracy of the structural assignment.

Melting and Boiling Points

The melting point of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate has been experimentally determined to be in the range of 172-174°C [7]. This relatively high melting point is characteristic of ionic compounds and reflects the strong electrostatic interactions between the sodium cation and the sulfonate anion within the crystal lattice.

The boiling point of the compound has not been experimentally determined, likely due to thermal decomposition occurring before the boiling point is reached [7]. This behavior is common for organic sulfonate salts, which typically undergo degradation at elevated temperatures rather than undergoing clean vaporization.

Density and Solubility

The density of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate has not been reported in the available literature. The solubility characteristics of the compound have been evaluated in various solvents, revealing limited solubility in most common organic solvents [1] [7].

The compound exhibits slight solubility in water, methanol, and ethanol [1] [7]. This limited aqueous solubility is somewhat surprising given the presence of the ionic sulfonate group, which typically confers water solubility to organic compounds. The restricted solubility may be attributed to the hydrophobic nature of the substituted aromatic ring and the overall molecular architecture.

In contrast, the compound demonstrates good solubility in dimethyl sulfoxide [7]. This enhanced solubility in dimethyl sulfoxide is consistent with the polar nature of the sulfonate group and the ability of dimethyl sulfoxide to solvate both ionic and polar organic compounds effectively.

pKa and Ionization Constants

Specific pKa values for sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate have not been experimentally determined in the available literature. However, the compound contains a sulfonate group, which is typically a strong acid with a very low pKa value, making it fully ionized under normal pH conditions [8].

The amide functional group present in the molecule is generally not ionizable under physiological pH conditions, as amides are typically neutral compounds with pKa values well outside the physiological range [8]. The overall ionic character of the compound is primarily determined by the complete ionization of the sulfonate group.

Hygroscopicity and Stability

Sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate exhibits hygroscopic properties, readily absorbing moisture from the atmospheric environment [1] [7]. This hygroscopic behavior is characteristic of many organic sulfonate salts and necessitates careful storage conditions to maintain compound integrity.

The compound requires storage under controlled conditions, specifically at -20°C in a freezer environment under an inert atmosphere [7]. These stringent storage requirements reflect the compound's sensitivity to both moisture and atmospheric oxygen, which may lead to degradation or chemical modification over time.

The hygroscopic nature of the compound is attributed to the presence of the ionic sulfonate group, which can interact strongly with water molecules through hydrogen bonding and electrostatic interactions [9]. This property has important implications for analytical procedures and requires careful handling to ensure accurate quantitative measurements.

Spectroscopic and Chromatographic Identification

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate. For aqueous solutions, sodium trimethylsilylpropanesulfonate is commonly used as an internal standard, with its characteristic signal appearing at 0 parts per million [10] [11].

The proton Nuclear Magnetic Resonance spectrum of the compound would be expected to show characteristic signals for the aromatic protons of the substituted benzene ring, the methylene protons of the ethyl substituent, and the methyl protons of both the ethyl and methyl substituents [10] [11]. The amide proton would appear as a characteristic broad signal, typical of exchangeable protons in nitrogen-containing compounds.

The carbon-13 Nuclear Magnetic Resonance spectrum would provide complementary information about the carbon framework of the molecule, with distinctive signals for the aromatic carbons, the carbonyl carbon of the amide group, and the aliphatic carbons of the ethyl and methyl substituents [10] [11].

Mass Spectrometry

Mass spectrometry analysis of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate would be expected to show a molecular ion peak at mass-to-charge ratio 279.29, corresponding to the molecular weight of the compound [2]. The fragmentation pattern would likely include characteristic losses corresponding to the sulfonate group and the substituted aniline moiety.

High-resolution mass spectrometry techniques would provide accurate mass measurements that could confirm the molecular formula and distinguish the compound from potential isobaric interferences [12]. Tandem mass spectrometry approaches could provide additional structural information through controlled fragmentation studies.

Infrared and Ultraviolet-Visible Spectroscopy

Infrared spectroscopy of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate would be expected to show characteristic absorption bands for the various functional groups present in the molecule. The amide carbonyl stretch would appear in the range of 1640-1670 cm⁻¹ [13] [14] [15].

The sulfonate group would contribute distinctive absorption bands, including asymmetric and symmetric sulfur-oxygen stretches at approximately 1320-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively [14] [16]. Additional sulfur-oxygen stretching vibrations would be observed in the 750-1000 cm⁻¹ region [16].

The nitrogen-hydrogen stretch of the amide group would appear as a characteristic band in the 3200-3400 cm⁻¹ region [14] [17] [18]. Aromatic carbon-carbon stretching vibrations would be observed in the 1475-1600 cm⁻¹ range [14] [15].

Ultraviolet-visible spectroscopy would be expected to show absorption bands corresponding to the aromatic system, with characteristic electronic transitions of the substituted benzene ring [13].

Chromatographic Techniques (High-Performance Liquid Chromatography, Gas Chromatography)

High-Performance Liquid Chromatography analysis of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate can be accomplished using reverse-phase separation methods. The compound's ionic nature and moderate polarity make it suitable for analysis using acetonitrile-water mobile phase systems with appropriate buffer conditions [19] [20].

The chromatographic behavior of the compound would be influenced by its ionic character, with retention times dependent on the mobile phase composition and pH [20]. Detection would typically be accomplished using ultraviolet absorption at appropriate wavelengths corresponding to the aromatic chromophore.

Gas chromatography analysis of the compound in its native form would be challenging due to its ionic nature and thermal stability limitations [20]. Derivatization techniques might be necessary to convert the compound to a more volatile form suitable for gas chromatographic analysis.

The compound's chromatographic properties have been utilized in analytical methods for pesticide metabolite analysis, where it serves as an important marker compound for environmental monitoring studies [21] [22].

Computational Chemistry and Molecular Modeling

Computational chemistry approaches provide valuable insights into the molecular properties and behavior of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate. Density functional theory calculations using appropriate basis sets can provide information about the electronic structure and geometry optimization of the molecule [6].

The computational studies would be expected to reveal information about the preferred conformations of the molecule, particularly regarding the orientation of the amide group relative to the aromatic ring and the sulfonate moiety [6]. The steric interactions between the ortho-substituents on the aromatic ring would influence the overall molecular geometry.

Molecular modeling studies could provide insights into the solvation behavior of the compound in different solvent systems, helping to explain the observed solubility characteristics [6]. The ionic nature of the compound would require appropriate computational methods that account for the electrostatic interactions between the sodium cation and the sulfonate anion.

Computational approaches could also be used to predict spectroscopic properties, including vibrational frequencies for infrared spectroscopy and chemical shifts for Nuclear Magnetic Resonance spectroscopy [6]. These theoretical predictions would serve as valuable complements to experimental spectroscopic data.

Tables

Table 1: Basic Chemical Properties

| Property | Value | Reference |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate | [1] [2] |

| Molecular Formula | C₁₁H₁₄NNaO₄S | [3] [1] [2] |

| Molecular Weight (g/mol) | 279.29 | [3] [1] [2] |

| Chemical Abstracts Service Number | 1173021-76-5 | [1] [4] |

| Appearance | White to Off-White Solid | [1] |

| Purity | ≥95% (High-Performance Liquid Chromatography) | [3] [23] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [7] |

Table 2: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 172-174°C | [7] |

| Boiling Point | Not determined | N/A |

| Density | Not determined | N/A |

| Solubility in Water | Slightly soluble | [1] [7] |

| Solubility in Methanol | Slightly soluble | [1] [7] |

| Solubility in Ethanol | Slightly soluble | [1] |

| Solubility in Dimethyl Sulfoxide | Soluble | [7] |

| Hygroscopic Nature | Hygroscopic | [1] [7] |

| Stability | Hygroscopic | [7] |

Table 3: Spectroscopic Properties

| Technique | Expected Range/Value (cm⁻¹ or ppm) | Reference |

|---|---|---|

| Infrared - Amide Carbonyl stretch | 1640-1670 | [13] [14] [15] |

| Infrared - Sulfur-Oxygen asymmetric stretch | 1320-1350 | [14] [16] |

| Infrared - Sulfur-Oxygen symmetric stretch | 1140-1180 | [14] [16] |

| Infrared - Nitrogen-Hydrogen stretch | 3200-3400 | [14] [17] [18] |

| Infrared - Aromatic Carbon-Carbon stretch | 1475-1600 | [14] [15] |

| Infrared - Sulfur-Oxygen stretch | 750-1000 | [16] |

| Nuclear Magnetic Resonance - Reference compound for aqueous solutions | Sodium trimethylsilylpropanesulfonate at 0 ppm for deuterium oxide solutions | [10] [11] |

| Mass Spectrometry - Molecular ion peak | mass-to-charge ratio 279.29 [M]⁺ | [2] |

The synthesis of sodium;2-(2-ethyl-6-methylanilino)-2-oxoethanesulfonate encompasses several strategic approaches, each offering distinct advantages for different synthetic requirements. The compound's structural complexity, featuring both an amide linkage and a sulfonate group, necessitates careful consideration of reaction sequence and conditions.

Precursor Selection and Synthesis Strategies

The most common synthetic approach begins with 2-ethyl-6-methylaniline as the primary precursor [1]. This aromatic amine provides the essential structural framework for the target compound. The synthesis typically proceeds through a two-step process involving initial amidation followed by sulfonation . Alternative precursor selection strategies include the use of substituted anilines with appropriate alkyl substitution patterns [3].

The chloroacetylation strategy represents the most direct approach, utilizing chloroacetyl chloride as the acetylating agent [4]. This method offers excellent selectivity for the amino group while maintaining the aromatic ring intact. The reaction proceeds through nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride [5].

Alternative precursor strategies include the use of pre-formed acetamide derivatives that can be subsequently functionalized [6]. These approaches often require additional synthetic steps but may offer advantages in terms of regioselectivity or functional group tolerance [7].

Reaction Conditions and Catalysts

The chloroacetylation reaction typically requires basic conditions to neutralize the hydrogen chloride generated during the reaction [5]. Sodium acetate serves as both a buffer and a mild base, maintaining optimal pH conditions for the reaction to proceed [8]. The reaction is generally performed at ambient temperature to room temperature, with reaction times ranging from 30 minutes to 2 hours depending on the specific conditions employed [9].

For the sulfonation step, sodium sulfite is employed as the sulfonating agent under aqueous conditions [10]. The reaction temperature is typically maintained between 50-70°C to ensure adequate reaction rates while preventing decomposition of sensitive intermediates [11]. The pH is carefully controlled in the range of 8-9 to optimize the nucleophilicity of the sulfite anion [6].

Catalytic considerations include the use of Lewis acids such as aluminum chloride for certain electrophilic aromatic substitution reactions [12]. However, for the specific synthesis of this compound, uncatalyzed conditions are generally preferred to avoid potential side reactions or product decomposition [13].

Yield Optimization and Purification

Yield optimization strategies focus on controlling reaction stoichiometry and minimizing side reactions. The chloroacetylation step typically achieves yields of 85-90% when conducted under optimal conditions [14]. Critical factors include the use of appropriate solvent systems, temperature control, and careful attention to reaction time to prevent over-reaction or decomposition [15].

The sulfonation step yields are generally in the range of 75-85%, with the overall synthetic sequence providing yields of 65-75% for the two-step process [10]. Purification strategies include recrystallization from suitable solvent systems and the use of column chromatography for intermediate purification [16].

Impurity profiles are carefully monitored, with particular attention to unreacted starting materials and potential hydrolysis products [17]. The use of analytical methods such as high-performance liquid chromatography enables precise monitoring of reaction progress and product purity [18].

Mechanistic Aspects of Synthesis

Nucleophilic and Electrophilic Substitution Mechanisms

The nucleophilic acyl substitution mechanism represents the fundamental pathway for amide bond formation in this synthesis [5]. The reaction proceeds through a tetrahedral intermediate formed by nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of chloroacetyl chloride [19]. The mechanism involves initial nucleophilic addition, followed by elimination of the chloride leaving group [20].

The reaction kinetics follow second-order behavior, with the rate being proportional to both the amine concentration and the acid chloride concentration [4]. The activation energy for this process is typically in the range of 60-80 kJ/mol, making it readily accessible under ambient conditions [21].

Electrophilic aromatic substitution mechanisms become relevant when considering alternative synthetic routes involving direct aromatic functionalization [22]. However, for the primary synthetic route, the aromatic ring remains unchanged throughout the synthesis, serving as a stable structural framework [12].

Oxidation and Reduction Pathways

While the primary synthetic route does not involve oxidation or reduction steps, these pathways become important for derivatization and functional group modifications . The aniline nitrogen can undergo oxidation to form nitroso or nitro derivatives under appropriate conditions, though these transformations are generally avoided in the synthesis of the target compound [24].

Reduction pathways are relevant for the preparation of precursors from nitro compounds [25]. The reduction of 2-ethyl-6-methylnitrobenzene to the corresponding aniline provides an alternative source of the starting material [26]. This transformation typically employs metal catalysts such as palladium on carbon under hydrogen atmosphere, achieving yields of 85-98% [27].

The sulfonate group is generally stable to both oxidation and reduction conditions, making it compatible with various synthetic manipulations [28]. However, under strongly reducing conditions, the sulfonate group may be cleaved, leading to the formation of thiol derivatives [29].

Formation of Sulfonate and Amide Linkages

The amide linkage formation follows the classic nucleophilic acyl substitution mechanism [5]. The reaction proceeds through a tetrahedral intermediate, which collapses to expel the chloride leaving group and form the stable amide bond [20]. The mechanism is facilitated by the electron-donating properties of the aromatic ring, which increases the nucleophilicity of the amine nitrogen [30].

The sulfonate linkage formation occurs through nucleophilic substitution at the carbon alpha to the carbonyl group [10]. The chloride leaving group is displaced by the sulfite anion in an SN2-type mechanism [29]. The reaction is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, which activates the carbon center toward nucleophilic attack [31].

The overall reaction sequence results in the formation of both C-N and C-S bonds, with each step proceeding through well-defined mechanistic pathways [32]. The stereochemistry at the carbon center is retained throughout the synthesis, as no chiral centers are created or destroyed during the reaction sequence [13].

Derivatization and Functional Group Modifications

Sulfone and Amine Derivatives

The compound can undergo various derivatization reactions to produce sulfone and amine derivatives with modified properties . Oxidation of the sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate can yield the corresponding sulfone derivatives . These transformations typically require controlled conditions to prevent over-oxidation or decomposition of the aromatic system [28].

Amine derivatization can be achieved through alkylation reactions at the amide nitrogen [21]. The use of alkyl halides under basic conditions provides access to N-alkylated derivatives with potentially different biological or physical properties [33]. The reaction proceeds through nucleophilic substitution mechanisms, with the amide nitrogen serving as the nucleophile [34].

Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amine derivatives [25]. However, these conditions may also affect the sulfonate group, requiring careful selection of reaction conditions and protective strategies [7].

Substitution Reactions and Analog Synthesis

The aromatic ring provides multiple sites for electrophilic substitution reactions, enabling the synthesis of various analogs [12]. Halogenation reactions using bromine or chlorine can introduce halogen substituents at available positions on the aromatic ring [12]. The regioselectivity of these reactions is influenced by the existing substituents, with the ethyl and methyl groups directing substitution to specific positions [19].

Nitration reactions using nitric acid and sulfuric acid can introduce nitro groups, providing access to analogs with different electronic properties [30]. The reaction conditions must be carefully controlled to prevent over-nitration or decomposition of the amide linkage [12].

The sulfonate group can also serve as a site for further functionalization through nucleophilic substitution reactions [35]. The use of nucleophiles such as amines or alcohols can lead to the formation of sulfonamide or sulfonate ester derivatives [36]. These reactions typically require elevated temperatures and may benefit from the use of catalysts [37].

Analytical Verification of Synthetic Products

Comprehensive analytical verification of synthetic products requires multiple complementary techniques to confirm both structure and purity [38]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation, providing detailed information about the molecular framework and substitution patterns [39].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the aromatic protons, aliphatic methyl and ethyl groups, and the amide proton [40]. The chemical shifts and coupling patterns provide unambiguous identification of the target compound and enable detection of potential impurities or side products [41].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with characteristic signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons [25]. The technique is particularly useful for confirming the presence of the amide carbonyl and distinguishing it from other carbonyl-containing impurities [38].

Infrared spectroscopy provides rapid confirmation of functional groups, with characteristic absorptions for the amide C=O stretch around 1650-1680 cm⁻¹ and the sulfonate S=O stretches in the 1200-1300 cm⁻¹ region [42]. The technique is valuable for monitoring reaction progress and detecting the presence of unreacted starting materials [43].

Mass spectrometry provides precise molecular weight determination and fragmentation patterns that confirm the molecular structure [17]. The technique is particularly sensitive and can detect trace impurities that may not be visible by other analytical methods [18]. High-resolution mass spectrometry enables determination of elemental composition, providing additional structural confirmation [44].